TRPV4 Antagonist Potency: Pyrrolidine Core with N-Phenyl Sulfonamide Achieves Sub-Nanomolar IC50 vs. Piperidine and Azetidine Analogs
In a systematic optimization of TRPV4 antagonists, the pyrrolidine sulfonamide core bearing an N-phenyl sulfonamide substituent yielded compounds with significantly enhanced potency relative to analogous piperidine and azetidine scaffolds. The lead pyrrolidine sulfonamide GSK3395879 (compound 52) achieved an IC50 of 1–2.5 nM against hTRPV4 [1][2], whereas the previously reported piperidine inhibitor (compound 1) exhibited an IC50 of 130 nM and the azetidine variant (compound 2) demonstrated an IC50 of 50 nM . This represents a 52- to 130-fold improvement in target engagement potency. The enhanced activity was attributed to increased structural rigidity of the pyrrolidine ring, which reduces the entropic energy penalty upon binding to the TRPV4 orthosteric site [1].
| Evidence Dimension | In vitro TRPV4 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1–2.5 nM (GSK3395879, pyrrolidine sulfonamide with N-phenyl substituent) |
| Comparator Or Baseline | Piperidine analog (compound 1): IC50 = 130 nM; Azetidine analog (compound 2): IC50 = 50 nM |
| Quantified Difference | 52-fold to 130-fold improvement in potency vs. piperidine; 20-fold to 50-fold improvement vs. azetidine |
| Conditions | Recombinant human TRPV4 channels; cellular functional assay |
Why This Matters
For researchers developing TRPV4-targeted therapeutics for pulmonary edema or heart failure, the >50-fold potency gain directly translates to lower effective doses and reduced off-target risk, making the N-phenyl pyrrolidine sulfonamide chemotype the rational starting point over piperidine or azetidine scaffolds.
- [1] Pero JE, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. View Source
- [2] Immunomart. GSK3395879 Technical Datasheet. Accessed 2026. View Source
